molecular formula C11H13FN4O5 B032693 (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide CAS No. 132679-61-9

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide

Cat. No. B032693
M. Wt: 300.24 g/mol
InChI Key: ZTFFRKNPAXXEBL-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide typically involves multi-step reactions starting from basic chemical precursors. For instance, derivatives of this compound, such as atorvastatin intermediates, are synthesized through condensation, chlorination, bromination, and other chemical reactions starting from easily available materials like isobutyric acid and phenylacetic acid, achieving reasonable yields. The structure of the synthesized compounds is confirmed through various spectroscopic methods such as infrared spectrum, mass spectrum, and NMR (Song Hong-rui, 2009), (Zhou Kai, 2010).

Molecular Structure Analysis

The molecular structure of nitrophenyl derivatives, including compounds similar to our target compound, showcases how specific functional groups influence the compound's behavior. For example, the presence of nitrophenyl groups can lead to significant changes in properties like color signaling upon deprotonation in certain conditions (S. Camiolo et al., 2003). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

The reactivity of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is influenced by its functional groups, such as the nitro and amino groups. These functional groups participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Studies on similar compounds have demonstrated their reactivity towards different reagents, showcasing a range of chemical transformations that can be applied to synthesize related compounds or modify their structure for specific purposes (T. Klapötke et al., 2015).

Physical Properties Analysis

The physical properties of a compound like (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, including melting point, boiling point, solubility, and stability, are essential for determining its suitability for various applications. While specific data on this compound might not be readily available, the synthesis and characterization of similar compounds provide insights into their physical behavior and stability under different conditions, which can be extrapolated to understand the properties of our compound of interest (P. Marfey, 1984).

Chemical Properties Analysis

The chemical properties of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, such as reactivity with various chemicals, stability under different conditions, and reaction mechanisms, are pivotal for its application in scientific research. Analyzing the chemical reactions it undergoes, such as with amines or under catalytic conditions, helps understand its behavior and potential as a chemical reagent or intermediate in organic synthesis (B. L. Tonge, 1962).

Scientific Research Applications

Chiral Analysis and Separation

Marfey's reagent, which is closely related to the compound , is utilized extensively in the analysis of amino acids and peptides. It serves as a pre-column derivatizing agent for the separation of enantiomeric isomers, offering advantages over other techniques due to its ability to provide detailed analysis of amino acid composition, including chiral purity and sequence in peptides. This application is crucial in biochemistry and pharmaceutical research for understanding protein structures and functions (B'hymer, Montes-Bayón, & Caruso, 2003).

Fluorescence Quenching Studies

The fluorescence quenching properties of dinitrophenol derivatives, to which the compound is related, have been studied to understand their mechanism of toxicity. This research contributes to the broader understanding of how certain chemical structures interact with biological systems, potentially leading to insights into designing safer chemicals and understanding their environmental impacts (Dumitraş Huţanu & Pintilie, 2013).

Synthesis and Properties of Nitrophenol Derivatives

Studies on the synthesis of nitrophenol derivatives, including methods for their preparation and analysis of their energetic properties, are crucial in materials science. These compounds find applications in various fields, including the development of explosives and materials with unique chemical and physical properties. Understanding the synthesis and properties of such compounds can lead to innovations in materials science and engineering (Klapötke, Preimesser, & Stierstorfer, 2015).

Enhancing Analytical Methods

The compound's derivatives, such as those used in Marfey's method, are applied to improve analytical techniques for the separation and detection of amino acids and peptides. This includes advancements in liquid chromatography and mass spectrometry, which are essential for biochemical and pharmaceutical analysis. Such research aids in the development of more accurate, sensitive, and efficient analytical methods, contributing to advancements in science and technology (Kobayashi, Takano, Takishima, Sakaitani, Niitsu, & Furuchi, 2019).

Chemical Synthesis and Drug Development

Research into novel synthesis methods and the development of new chemical entities often involves compounds like "(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide". Such studies contribute to the pharmaceutical industry by providing new pathways for drug synthesis and the discovery of compounds with potential therapeutic applications. This research is foundational in medicinal chemistry and drug development, enabling the creation of more effective and safer drugs (Gondela & Walczak, 2006).

properties

IUPAC Name

(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFRKNPAXXEBL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563340
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide

CAS RN

132679-61-9
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide
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